Cas no 139100-06-4 (2-Bromo-3-dodecylthiophene)
2-Bromo-3-dodecylthiophene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-dodecylthiophene
- 2,5-Dibromo-3-Dodecylthiophene
- 2-Bromo-3-laurylthiophene
- C16H27BrS
- SY037089
- IMILVTHOOISGRW-UHFFFAOYSA-N
- FT-0743918
- FD14060
- 139100-06-4
- J-508215
- 2-Bromo-3-dodecylthiophene, 95%
- 2-bromo-3-dodecyl-thiophene
- AKOS015898611
- 2-bromanyl-3-dodecyl-thiophene
- AS-2037
- MFCD10000891
- B3691
- CS-W009854
- Thiophene, 2-bromo-3-dodecyl-
- SCHEMBL198675
- A807483
- DTXSID60439776
- DB-050475
-
- MDL: MFCD10000891
- Inchi: 1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3
- InChI Key: IMILVTHOOISGRW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CS1)CCCCCCCCCCCC
Computed Properties
- Exact Mass: 330.10200
- Monoisotopic Mass: 330.10168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 11
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.8
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.105 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 165°C/0.2mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.509
- PSA: 28.24000
- LogP: 6.97400
2-Bromo-3-dodecylthiophene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36
2-Bromo-3-dodecylthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-3-dodecylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BN840-5g |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 5g |
693CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BN840-1g |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 1g |
205CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BN840-200mg |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 200mg |
72CNY | 2021-05-10 | |
| Matrix Scientific | 091193-1g |
2-Bromo-3-dodecylthiophene, 95+% |
139100-06-4 | 95+% | 1g |
$85.00 | 2023-09-05 | |
| Matrix Scientific | 091193-5g |
2-Bromo-3-dodecylthiophene, 95+% |
139100-06-4 | 95+% | 5g |
$298.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801879-25g |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 25g |
1,215.00 | 2021-05-17 | |
| Fluorochem | 213463-1g |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 213463-5g |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 5g |
£52.00 | 2022-03-01 | |
| Fluorochem | 213463-10g |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 10g |
£89.00 | 2022-03-01 | |
| Fluorochem | 213463-25g |
2-Bromo-3-dodecylthiophene |
139100-06-4 | 95% | 25g |
£167.00 | 2022-03-01 |
2-Bromo-3-dodecylthiophene Suppliers
2-Bromo-3-dodecylthiophene Related Literature
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Prashant Sonar,Evan L. Williams,Samarendra P. Singh,Ananth Dodabalapur J. Mater. Chem. 2011 21 10532
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Bibi Amna,Humaira Masood Siddiqi,Abbas Hassan,Turan Ozturk RSC Adv. 2020 10 4322
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Cheng Zhang,Taina Matos,Rui Li,Sam-Shajing Sun,Jason E. Lewis,Jian Zhang,Xiaomei Jiang Polym. Chem. 2010 1 663
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Věra Cimrová,Drahomír Vyprachticky,Veronika Pokorná J. Mater. Chem. C 2019 7 8575
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Soo-Young Jang,Bogyu Lim,Byung-Kwan Yu,Juhwan Kim,Kang-Jun Baeg,DongYoon Khim,Dong-Yu Kim J. Mater. Chem. 2011 21 11822
Additional information on 2-Bromo-3-dodecylthiophene
Professional Introduction to 2-Bromo-3-dodecylthiophene (CAS No. 139100-06-4)
2-Bromo-3-dodecylthiophene, a compound with the chemical formula C₁₄H₂₁BrS, is a significant molecule in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 139100-06-4, has garnered attention due to its versatile applications in the development of advanced materials and bioactive molecules. The structural features of this compound, particularly the presence of a bromine substituent and a dodecyl side chain on a thiophene core, make it a valuable intermediate in synthetic chemistry.
The thiophene ring, a five-membered heterocyclic aromatic compound containing sulfur, is well-known for its stability and reactivity, which makes it a preferred scaffold in medicinal chemistry. The introduction of a bromine atom at the 2-position and a dodecyl group at the 3-position enhances the compound's utility in various chemical transformations. These modifications allow for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the demand for specialized organic compounds like 2-Bromo-3-dodecylthiophene has surged due to their role in developing novel pharmaceuticals and agrochemicals. The compound's ability to serve as a building block for more intricate molecules has made it indispensable in research laboratories worldwide. For instance, researchers have leveraged this compound to synthesize derivatives with enhanced biological activity, making it a promising candidate for drug discovery programs.
One of the most compelling aspects of 2-Bromo-3-dodecylthiophene is its application in the synthesis of organic semiconductors. Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. The bromine substituent on the thiophene ring allows for further modifications that can fine-tune the electronic characteristics of these materials. This has led to significant advancements in flexible electronics and organic light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating derivatives of 2-Bromo-3-dodecylthiophene into polymer blends can improve device performance, offering new possibilities for next-generation electronic devices.
The dodecyl side chain in 2-Bromo-3-dodecylthiophene also contributes to its unique properties. This long alkyl chain can enhance solubility in non-polar solvents, making it easier to process and integrate into various applications. Additionally, the hydrophobic nature of the dodecyl group can be exploited in designing surface-modified materials with specific interactions with biological systems. Such materials have potential applications in drug delivery systems, where controlled release profiles are crucial for therapeutic efficacy.
From a synthetic chemistry perspective, 2-Bromo-3-dodecylthiophene is an excellent precursor for constructing more complex heterocyclic systems. The bromine atom at the 2-position can be easily replaced with various nucleophiles through halogen-metal exchange or direct substitution reactions. This reactivity has been harnessed to create libraries of substituted thiophenes with diverse biological activities. For example, researchers have synthesized analogs of this compound that exhibit antimicrobial and anti-inflammatory properties, highlighting its potential as a lead compound in medicinal chemistry.
The versatility of 2-Bromo-3-dodecylthiophene is further underscored by its role in materials science. Thiophene derivatives are known for their ability to form stable π-conjugated systems, which are essential for charge transport in organic electronic devices. By tuning the structure of these compounds—such as varying the length of the alkyl chain or introducing additional substituents—scientists can tailor their electronic properties for specific applications. Recent breakthroughs in this area have led to the development of more efficient and durable organic photovoltaic cells and sensors.
In conclusion, 2-Bromo-3-dodecylthiophene (CAS No. 139100-06-4) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and material scientists alike. As research continues to uncover new ways to utilize this compound, its importance is only expected to grow. Whether it's in the development of novel pharmaceuticals or advanced electronic materials, 2-Bromo-3-dodecylthiophene remains at the forefront of scientific innovation.
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